molecular formula C15H11ClO7 B1346885 Delphinidin CAS No. 8012-95-1

Delphinidin

Cat. No. B1346885
CAS RN: 8012-95-1
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Description

Delphinidin is a purple-colored plant pigment found in a variety of berries, eggplant, roselle, and wine . It occurs in different glycosidic forms ranging from glucoside to arabinoside .


Synthesis Analysis

Delphinidin is synthesized from p-coumaric acid and malonic acid . It is found in different glycosidic forms such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .


Molecular Structure Analysis

Delphinidin is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .


Chemical Reactions Analysis

Delphinidin exhibits several biological activities by distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .


Physical And Chemical Properties Analysis

Delphinidin is a naturally occurring water-soluble flavonoid . It changes from blue in basic solution to red in acidic solution .

Scientific Research Applications

Cancer Therapeutics

Delphinidin exhibits potent anticancer properties across various types of cancer, including prostate, breast, and osteosarcoma. In prostate cancer, delphinidin induces apoptosis and cell cycle arrest, potentially through the modulation of nuclear factor-kappaB (NF-κB) signaling (Hafeez et al., 2008). Similarly, it inhibits the proliferation and induces apoptosis in breast cancer cells by affecting HER2 and Erk1/2 signaling (Ozbay & Nahta, 2011). Delphinidin also demonstrates anti-proliferative effects in osteosarcoma by modulating JAK/STAT3 and MAPK signaling (Zhang et al., 2021).

Anti-Obesity and Metabolic Effects

Delphinidin impacts adipogenesis and obesity by influencing signaling pathways involved in cell differentiation and lipid metabolism. It inhibits 3T3-L1 pre-adipocyte differentiation through the activation of Wnt/β-catenin signaling, suggesting a potential role in preventing obesity-related diseases (Rahman, Jeon, & Kim, 2016).

Muscle Atrophy Prevention

Delphinidin has been shown to prevent muscle atrophy and upregulate miR-23a expression, which might be useful in combating disuse muscle atrophy. This effect is observed both in vitro and in vivo, indicating delphinidin's potential as a dietary supplement to prevent muscle loss (Murata et al., 2017).

Anti-Inflammatory and Analgesic Effects

Delphinidin demonstrates significant anti-inflammatory effects, such as in the context of spinal cord injury, where it reduces inflammatory markers and improves recovery outcomes (Wang et al., 2017). Additionally, delphinidin has been shown to have antinociceptive effects in inflammatory pain, highlighting its potential as a treatment for pain management (Sauer et al., 2020).

Diabetes Management

Delphinidin shows promise in diabetes management through its inhibitory effects on albumin glycation, suggesting a role in mitigating diabetes complications. This effect has been observed in both in vitro studies and in vivo mouse models, indicating its potential utility in diabetes treatment strategies (Gharib, Faezizadeh, & Godarzee, 2013).

Future Directions

Delphinidin is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition are needed .

properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
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InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
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Molecular Formula

C15H11ClO7
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Related CAS

13270-61-6 (Parent)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID701019982
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Molecular Weight

338.69 g/mol
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Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
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Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
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Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
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Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
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Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
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Product Name

Delphinidin

Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS RN

8012-95-1, 528-53-0, 8002-74-2
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Melting Point

0 °F (NIOSH, 2023), 0 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin
Reactant of Route 2
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Reactant of Route 3
Delphinidin
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Delphinidin

Citations

For This Compound
40,400
Citations
Y Noda, T Kaneyuki, A Mori… - Journal of agricultural and …, 2002 - ACS Publications
… delphinidin-3-(p-coumaroylrutinoside)-5-glucose (nasunin) strongly suggested that delphinidin … and their antioxidant activities we aimed to examine delphinidin and its analogues. In this …
Number of citations: 818 pubs.acs.org
K Patel, A Jain, DK Patel - Journal of Acute Disease, 2013 - Elsevier
… Delphinidin is an important anthocyanidins mainly present in the epidermal tissues of flowers and fruits. Delphinidin … analytical aspects of anthocyanidins ‘delphinidin’. This review will …
Number of citations: 62 www.sciencedirect.com
A Sharma, HK Choi, YK Kim, HJ Lee - International journal of molecular …, 2021 - mdpi.com
… properties of delphinidin-rich preparations and delphinidin alone both in vitro … delphinidin-mediated cell protection and cancer prevention; thus, we strongly recommend that …
Number of citations: 17 www.mdpi.com
L Estévez, RA Mosquera - The Journal of Physical Chemistry A, 2008 - ACS Publications
… the antioxidant activity of delphinidin, taking into account its acid/… , most stable tautomer of neutral delphinidin is obtained by … the antioxidant activity of delphinidin in nonpolar solvents as …
Number of citations: 80 pubs.acs.org
S Lamy, M Blanchette, J Michaud-Levesque… - …, 2006 - academic.oup.com
… ), delphinidin (Dp), malvidin (Mv), pelargonidin (Pg), peonidin (Pn), petunidin, (Pt)) and a glycosylated form of delphinidin [delphinidin 3-O… We present evidence that delphinidin acts as a …
Number of citations: 195 academic.oup.com
RR Watson, F Schönlau - Minerva Cardioangiol, 2015 - delphinol.com
… The investigation of affinities of different delphinidin anthocyanins showed that delphinidin 3,… than delphinidin-3-glucoside or delphinidin-3-sambubioside.Because delphinidin3-…
Number of citations: 79 www.delphinol.com
S Meiers, M Kemény, U Weyand… - Journal of agricultural …, 2001 - ACS Publications
The aglycons of the most abundant anthocyanins in food, cyanidin (cy) and delphinidin (del), were found to inhibit the growth of human tumor cells in vitro in the micromolar range, …
Number of citations: 355 pubs.acs.org
Y Katsumoto, M Fukuchi-Mizutani, Y Fukui… - Plant and cell …, 2007 - academic.oup.com
… the exclusive accumulation of delphinidin and the resulting color … delphinidin (up to 95%) and a novel bluish flower color. For more exclusive and dominant accumulation of delphinidin …
Number of citations: 596 academic.oup.com
LJ Porter, LN Hrstich, BG Chan - Phytochemistry, 1985 - Elsevier
The hydrolysis of proanthocyanidins to anthocyanidins in n-BuOH-HCl (95:5) has been shown to be an autoxidation, the yield of anthocyanidin being critically dependent on trace metal-…
Number of citations: 896 www.sciencedirect.com
L Favot, S Martin, T Keravis… - Cardiovascular …, 2003 - academic.oup.com
… In the present study, we demonstrate that delphinidin inhibits in vivo angiogenesis as well as endothelial cell migration and proliferation. Furthermore, we show that delphinidin inhibits …
Number of citations: 112 academic.oup.com

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